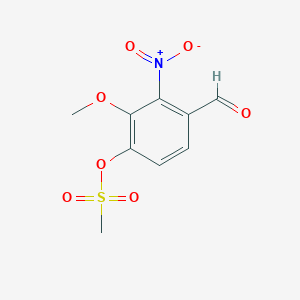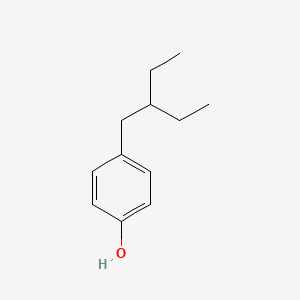
4-(2-Ethylbutyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethylbutyl)phenol is an organic compound belonging to the phenol family, characterized by a hydroxyl group (-OH) attached to an aromatic benzene ring. The compound is notable for its unique structure, where a 2-ethylbutyl group is attached to the fourth position of the benzene ring. This structural configuration imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(2-Ethylbutyl)phenol can be synthesized through several methods, including nucleophilic aromatic substitution and Friedel-Crafts alkylation. One common approach involves the alkylation of phenol with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Ethylbutyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfonic, and halogenated derivatives
Applications De Recherche Scientifique
4-(2-Ethylbutyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Ethylbutyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s aromatic ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to various biological effects, including inhibition of microbial growth and reduction of oxidative stress.
Comparaison Avec Des Composés Similaires
Phenol: The parent compound with a hydroxyl group directly attached to the benzene ring.
4-tert-Butylphenol: A phenol derivative with a tert-butyl group at the fourth position.
4-Nonylphenol: A phenol derivative with a nonyl group at the fourth position.
Uniqueness: 4-(2-Ethylbutyl)phenol is unique due to the presence of the 2-ethylbutyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications where other phenol derivatives may not be as effective.
Propriétés
Numéro CAS |
119747-98-7 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
4-(2-ethylbutyl)phenol |
InChI |
InChI=1S/C12H18O/c1-3-10(4-2)9-11-5-7-12(13)8-6-11/h5-8,10,13H,3-4,9H2,1-2H3 |
Clé InChI |
UKJWAHQMLOLAJT-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


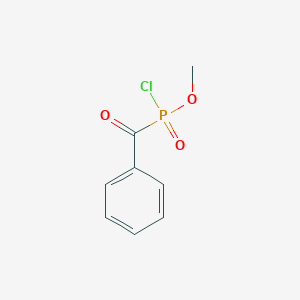
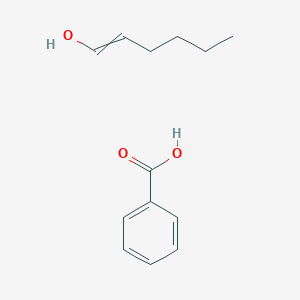
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
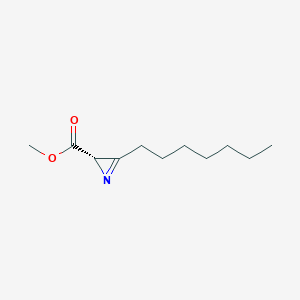
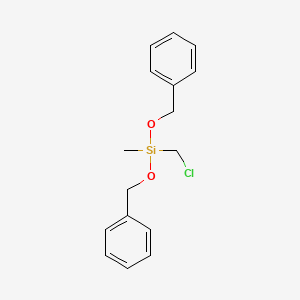
![Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate](/img/structure/B14279056.png)
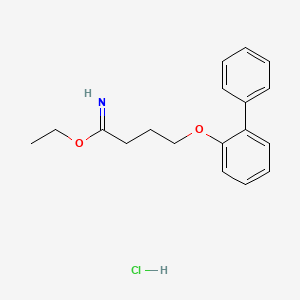
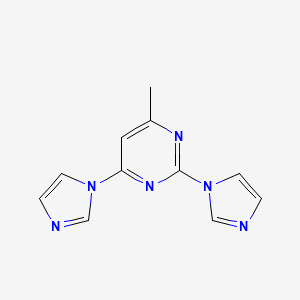
![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)
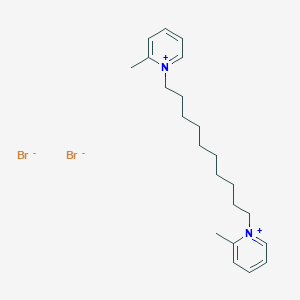
![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
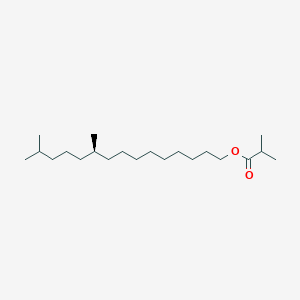
![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)
